![molecular formula C54H95N9O16 B1182229 Principe Inducteur de Ligne Blanche [WLIP] CAS No. 135096-89-8](/img/structure/B1182229.png)

Principe Inducteur de Ligne Blanche [WLIP]

Vue d'ensemble

Description

(4R)-5-[[(3S,6R,9S,12R,15R,18R,21R,22R)-3-butan-2-yl-6,12-bis(hydroxymethyl)-22-methyl-9,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-18-propan-2-yl-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]amino]-4-[[(2S)-2-(3-hydroxydecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid is a useful research compound. Its molecular formula is C54H95N9O16 and its molecular weight is 1126.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality (4R)-5-[[(3S,6R,9S,12R,15R,18R,21R,22R)-3-butan-2-yl-6,12-bis(hydroxymethyl)-22-methyl-9,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-18-propan-2-yl-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]amino]-4-[[(2S)-2-(3-hydroxydecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4R)-5-[[(3S,6R,9S,12R,15R,18R,21R,22R)-3-butan-2-yl-6,12-bis(hydroxymethyl)-22-methyl-9,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-18-propan-2-yl-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]amino]-4-[[(2S)-2-(3-hydroxydecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Récupération Améliorée du Pétrole et Nettoyage des Boues Huileuses

WLIP est un type de biosurfactant produit par des espèces de Pseudomonas {svg_1}. Il s'est avéré efficace pour la solubilisation des hydrocarbures aromatiques polycycliques (HAP) et le traitement des boues huileuses {svg_2}. Plus précisément, il a montré une solubilisation significativement améliorée du fluoranthène par rapport au contrôle {svg_3}. Il affiche également une récupération améliorée du pétrole lors du traitement des boues huileuses {svg_4}.

Bioremédiation Environnementale

Les biosurfactants comme le WLIP sont des ressources renouvelables aux applications polyvalentes dans la bioremédiation environnementale {svg_5}. Ce sont des agents biodégradables et écologiques qui peuvent réduire la tension superficielle dans une interface air-liquide {svg_6}.

Processus Industriels

WLIP et d'autres biosurfactants ont des applications potentielles dans divers processus industriels {svg_7}. Ils peuvent être utilisés comme agents émulsifiants, capables de promouvoir la solubilisation des HAP {svg_8}.

Agriculture

Les biosurfactants, y compris le WLIP, auraient des applications potentielles en agriculture {svg_9}. Cependant, les applications spécifiques dans ce domaine ne sont pas détaillées dans les sources.

Activité Antifongique

L'activité antifongique du WLIP suggère qu'il pourrait jouer un rôle important dans l'interaction de la bactérie productrice Pseudomonas reactans et des champignons cultivés {svg_10}.

Activités Antibactériennes, Antivirales et Insecticides

Le lipopeptide de la famille viscosine, qui comprend le WLIP, possède des activités antibactériennes, antifongiques, antivirales et insecticides {svg_11}.

Mécanisme D'action

Target of Action

The primary targets of White Line Inducing Principle are fungi, including cultivated mushrooms like Agaricus bisporus, Lentinus edodes, and Pleurotus spp., chromista, and gram-positive bacteria . It also affects gram-negative bacteria, specifically Erwinia carotovora subsp. carotovora .

Mode of Action

White Line Inducing Principle interacts with its targets by inhibiting their growth . It causes red blood cell lysis through a colloid-osmotic shock mediated by transmembrane pores . The radius of these pores is between 1.5 and 1.7 ± 0.1 nm .

Biochemical Pathways

White Line Inducing Principle affects the biochemical pathways related to the growth and development of its target organisms. It alters the pseudo-tissues of mushrooms

Result of Action

The result of White Line Inducing Principle’s action is the inhibition of growth in its target organisms, alteration of mushroom tissues, and the lysis of red blood cells . It plays an important role in the interaction of the producing bacterium Pseudomonas reactans and cultivated mushrooms .

Analyse Biochimique

Biochemical Properties

White Line Inducing Principle plays a significant role in biochemical reactions, particularly in its interactions with other biomolecules. It has been shown to interact with tolaasin I, forming a white precipitate in the white line assay . Additionally, WLIP exhibits antimicrobial activity against various fungi, chromista, and gram-positive bacteria . The compound causes red blood cell lysis through a colloid-osmotic shock mediated by transmembrane pores . The enzymes and proteins involved in these interactions include nonribosomal peptide synthetases such as WlpA, WlpB, and WlpC, which are responsible for the biosynthesis of WLIP .

Cellular Effects

White Line Inducing Principle affects various types of cells and cellular processes. It has been observed to inhibit the growth of fungi, including cultivated mushrooms like Agaricus bisporus and Pleurotus species . The compound also affects gram-positive bacteria and certain gram-negative bacteria, such as Erwinia carotovora . WLIP influences cell function by causing red blood cell lysis and altering the pseudo-tissues of mushrooms . It also plays a role in biofilm formation and swarming motility in bacteria .

Molecular Mechanism

The molecular mechanism of action of White Line Inducing Principle involves its interaction with biomolecules and its ability to form transmembrane pores. WLIP binds to tolaasin I, resulting in the formation of a white precipitate . The compound’s hemolytic activity is mediated by the formation of transmembrane pores with a radius between 1.5 and 1.7 nm . Additionally, the biosynthesis of WLIP is regulated by the Gac/Rsm two-component signaling pathway, which controls the expression of genes encoding the biosynthetic enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of White Line Inducing Principle change over time. The compound’s stability and degradation have been studied, with findings indicating that WLIP remains active over extended periods . Long-term effects on cellular function include sustained antimicrobial activity and continued inhibition of fungal and bacterial growth . In vitro studies have shown that WLIP maintains its hemolytic activity and ability to form transmembrane pores over time .

Dosage Effects in Animal Models

The effects of White Line Inducing Principle vary with different dosages in animal models. At lower doses, WLIP exhibits antimicrobial activity without causing significant toxicity . At higher doses, the compound can cause adverse effects, including increased hemolytic activity and potential toxicity to host cells . Threshold effects have been observed, with specific dosages required to achieve optimal antimicrobial activity without inducing toxicity .

Metabolic Pathways

White Line Inducing Principle is involved in various metabolic pathways, particularly those related to its biosynthesis and antimicrobial activity. The compound interacts with enzymes such as nonribosomal peptide synthetases (WlpA, WlpB, and WlpC) and cofactors involved in its production . WLIP also affects metabolic flux and metabolite levels in the producing bacteria, influencing their ability to compete with other microorganisms .

Transport and Distribution

Within cells and tissues, White Line Inducing Principle is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with specific biomolecules . WLIP’s ability to form transmembrane pores also affects its distribution within cells, allowing it to exert its antimicrobial effects .

Subcellular Localization

The subcellular localization of White Line Inducing Principle is crucial for its activity and function. WLIP is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that the compound reaches its intended site of action, where it can interact with biomolecules and exert its effects .

Propriétés

IUPAC Name |

(4R)-5-[[(3S,6R,9S,12R,15R,18R,21R,22R)-3-butan-2-yl-6,12-bis(hydroxymethyl)-22-methyl-9,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-18-propan-2-yl-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]amino]-4-[[(2S)-2-(3-hydroxydecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H95N9O16/c1-13-15-16-17-18-19-34(66)25-41(67)55-36(22-28(3)4)47(71)56-35(20-21-42(68)69)46(70)63-45-33(12)79-54(78)44(32(11)14-2)62-51(75)40(27-65)60-48(72)37(23-29(5)6)57-50(74)39(26-64)59-49(73)38(24-30(7)8)58-52(76)43(31(9)10)61-53(45)77/h28-40,43-45,64-66H,13-27H2,1-12H3,(H,55,67)(H,56,71)(H,57,74)(H,58,76)(H,59,73)(H,60,72)(H,61,77)(H,62,75)(H,63,70)(H,68,69)/t32?,33-,34?,35-,36+,37+,38-,39-,40-,43-,44+,45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYEWAEAWMXRMHB-WRNJRVSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CO)C(C)CC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(CC(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC(=O)[C@H](NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CO)C(C)CC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H95N9O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1126.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

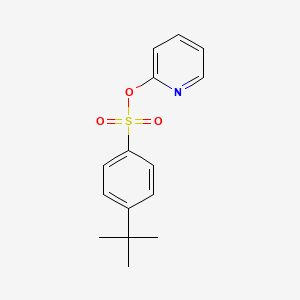

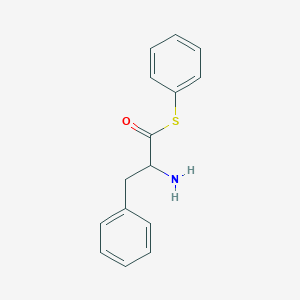

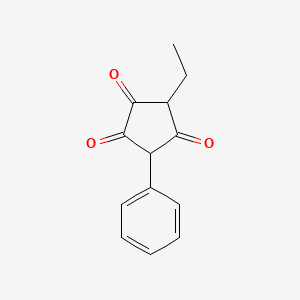

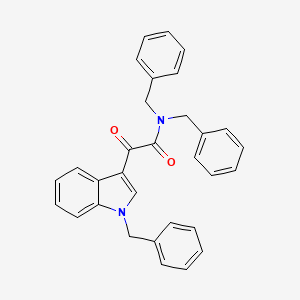

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-dimethoxyphenyl)-6-(3,4,5-triethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)

![2-[(2,4-Dichlorobenzyl)sulfanyl]nicotinic acid](/img/structure/B1182157.png)